molecular formula C15H17ClN2O3S2 B12206313 N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

Cat. No.: B12206313
M. Wt: 372.9 g/mol
InChI Key: PPEPWAIYOHHOIV-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(4-Chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxido (sulfone) group, a 4-chlorophenyl substituent at position 3, and a 2-methylpropanamide moiety. The compound’s stereochemistry (Z-configuration) and rigid bicyclic framework may influence its biological activity and pharmacokinetic properties .

Properties

Molecular Formula

C15H17ClN2O3S2

Molecular Weight

372.9 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide

InChI

InChI=1S/C15H17ClN2O3S2/c1-9(2)14(19)17-15-18(11-5-3-10(16)4-6-11)12-7-23(20,21)8-13(12)22-15/h3-6,9,12-13H,7-8H2,1-2H3

InChI Key

PPEPWAIYOHHOIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, using chlorobenzene derivatives and suitable catalysts.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the thiazole derivative with an appropriate amine or amide precursor under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thioethers or thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thioethers, thiols

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several classes of nitrogen- and sulfur-containing heterocycles. Key analogs and their distinguishing features are outlined below:

Thiazole Derivatives with 4-Chlorophenyl Substituents

  • 3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide (9f): Contains a thiazole ring with a 4-chlorophenyl group and a hydrazide side chain. Synthesized via condensation reactions in DMSO-d6, it exhibits IR absorption at 1655 cm⁻¹ (C=O) and 1H NMR signals for NH and aromatic protons. Lacks the sulfone group and bicyclic core of the target compound, reducing rigidity and polarity .
  • Its synthesis involves 1,4-dioxane and acetic acid, yielding products with melting points >200°C. The absence of a sulfone group may limit metabolic stability compared to the target compound .

Thiadiazole-Benzamide Hybrids

  • N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g): A thiadiazole derivative with a dimethylamino-acryloyl group and benzamide substituent. Exhibits IR peaks at 1690 cm⁻¹ (C=O) and 1638 cm⁻¹ (C=N), with moderate thermal stability (mp 200°C). The open thiadiazole ring contrasts with the fused bicyclic system of the target compound, altering conformational flexibility .

Triazole-Thione Complexes

  • (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione: Forms hydrogen-bonded hexamers via N–H···S and O–H···S interactions.

Fluorophenyl-Thiazole Derivatives

  • (Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (29): Incorporates a 4-fluorophenyl group and a complex polycyclic framework. Synthesized using DCM/methanol-triethylamine mixtures, this compound highlights the electronic effects of fluorine vs. chlorine substituents. Fluorine’s electronegativity may enhance metabolic resistance compared to chlorine’s steric bulk .

Data Tables

Research Findings and Implications

Sulfone vs.

Chlorophenyl vs. Fluorophenyl Effects : Chlorine’s steric bulk in the target compound may favor hydrophobic interactions, while fluorine’s electronegativity in compound 29 could optimize electronic properties for target binding.

Bicyclic Rigidity: The fused tetrahydrothieno[3,4-d]thiazole core restricts conformational freedom compared to monocyclic thiazoles (e.g., 9f ), possibly enhancing selectivity in biological applications.

Synthetic Challenges : The absence of explicit synthesis data for the target compound contrasts with well-documented routes for analogs (e.g., hydrazides in , thiadiazoles in ), highlighting a need for further methodological exploration.

Biological Activity

N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its antiviral, antibacterial, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound's molecular formula is C13H13ClN2O3S2C_{13}H_{13}ClN_2O_3S_2, with a molecular weight of approximately 344.83 g/mol. It features a thieno[3,4-d][1,3]thiazole core substituted with a 4-chlorophenyl group and a dioxo group.

PropertyValue
Molecular FormulaC13H13ClN2O3S2C_{13}H_{13}ClN_2O_3S_2
Molecular Weight344.83 g/mol
IUPAC NameThis compound
InChI KeyZKYCMLQDQOHVIC-SQFISAMPSA-N

Synthesis

The synthesis of this compound involves several steps including the formation of the thieno[3,4-d][1,3]thiazole moiety followed by the introduction of the chlorophenyl and dioxo substituents. The synthetic pathway typically includes:

  • Formation of Thiazole Ring : Utilizing appropriate precursors to create the thiazole structure.
  • Chlorination : Introducing the 4-chlorophenyl group through electrophilic substitution.
  • Dioxo Group Addition : Achieving the dioxo functionality via oxidation reactions.
  • Final Amide Formation : Coupling with 2-methylpropanamide to obtain the final product.

Antiviral Activity

Research indicates that derivatives containing similar structural motifs exhibit antiviral properties. For instance, compounds derived from 1,3,4-thiadiazoles have shown activity against various viral strains. In particular:

  • A study demonstrated that certain thiadiazole derivatives displayed significant inhibition against tobacco mosaic virus (TMV) with inhibition rates around 50% for some compounds .

Antibacterial Activity

The antibacterial potential of this compound has been evaluated against several bacterial strains:

  • Testing Results : Compounds similar to N-[(2Z)-... have shown moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .
  • Mechanism : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

This compound also exhibits enzyme inhibitory properties:

  • Urease Inhibition : Several derivatives have been identified as potent urease inhibitors with IC50 values significantly lower than standard references (e.g., thiourea) . This suggests a promising avenue for developing new treatments for conditions like urease-related infections.

Study 1: Antiviral Efficacy

A study synthesized multiple sulfonamide derivatives based on the thiazole framework and tested their antiviral efficacy against TMV. Compounds showed varying degrees of activity with some achieving nearly 50% inhibition rates comparable to established antiviral agents .

Study 2: Antibacterial Screening

Another investigation focused on the antibacterial properties of synthesized compounds similar to N-[(2Z)-... . The results indicated that several compounds exhibited strong activity against Bacillus subtilis, suggesting potential applications in treating bacterial infections .

Study 3: Enzyme Inhibition Profile

Research highlighted that certain derivatives were effective urease inhibitors with IC50 values ranging from 0.63 µM to 6.28 µM. This positions these compounds as candidates for further development in therapeutic applications targeting urease-related disorders .

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